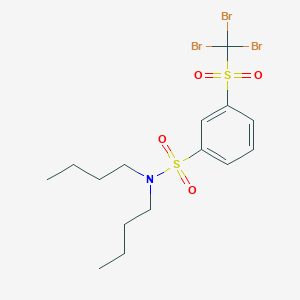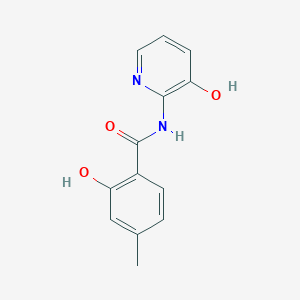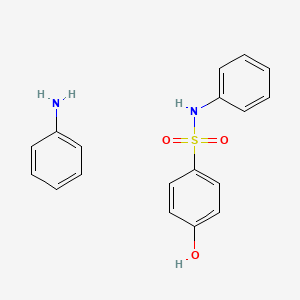![molecular formula C29H29N3O3 B14221874 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid CAS No. 827022-54-8](/img/structure/B14221874.png)
4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid is a complex organic compound that features a quinoline core, an azo linkage, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid typically involves multiple steps:
Formation of the Azo Linkage: The initial step involves the diazotization of 4-hexylaniline followed by coupling with 6-hydroxyquinoline to form the azo compound.
Etherification: The hydroxyl group on the quinoline ring is then etherified with a suitable benzylic halide to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its ability to undergo specific reactions under physiological conditions.
Medicine
In medicinal chemistry, the compound’s structure can be modified to develop new drugs with potential therapeutic effects. Its quinoline core is particularly of interest for the development of antimalarial and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its azo linkage, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid involves its interaction with specific molecular targets. The azo linkage can undergo reduction to release active amines, which can then interact with cellular components. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-(4-Hexylphenyl)diazenyl]quinoline: Lacks the benzoic acid moiety but shares the azo and quinoline structures.
4-[(E)-(4-Hexylphenyl)diazenyl]benzoic acid: Lacks the quinoline core but contains the azo and benzoic acid structures.
Quinoline-6-yl benzoate: Contains the quinoline and benzoic acid moieties but lacks the azo linkage.
Uniqueness
4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid is unique due to its combination of a quinoline core, an azo linkage, and a benzoic acid moiety. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Propriétés
Numéro CAS |
827022-54-8 |
|---|---|
Formule moléculaire |
C29H29N3O3 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
4-[[7-[(4-hexylphenyl)diazenyl]quinolin-6-yl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-2-3-4-5-7-21-11-15-25(16-12-21)31-32-27-19-26-24(8-6-17-30-26)18-28(27)35-20-22-9-13-23(14-10-22)29(33)34/h6,8-19H,2-5,7,20H2,1H3,(H,33,34) |
Clé InChI |
JELJWHHEQCBQBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N=NC2=C(C=C3C=CC=NC3=C2)OCC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)

![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)


![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)







